![molecular formula C21H18Si B14248750 ({4-[(4-Ethynylphenyl)ethynyl]phenyl}ethynyl)(trimethyl)silane CAS No. 189118-73-8](/img/structure/B14248750.png)
({4-[(4-Ethynylphenyl)ethynyl]phenyl}ethynyl)(trimethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound ({4-[(4-Ethynylphenyl)ethynyl]phenyl}ethynyl)(trimethyl)silane is an organosilicon compound characterized by the presence of multiple ethynyl groups attached to a phenyl ring and a trimethylsilyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ({4-[(4-Ethynylphenyl)ethynyl]phenyl}ethynyl)(trimethyl)silane typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an acetylene. The general reaction conditions include the use of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride, and a copper co-catalyst, such as copper(I) iodide, in the presence of a base like triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Sonogashira coupling reaction using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
化学反应分析
Types of Reactions
({4-[(4-Ethynylphenyl)ethynyl]phenyl}ethynyl)(trimethyl)silane: undergoes various types of chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form diketones.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for hydrogenation reactions.
Substitution: Nucleophiles like fluoride ions can be used to replace the trimethylsilyl group.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of new organosilicon compounds with different functional groups.
科学研究应用
({4-[(4-Ethynylphenyl)ethynyl]phenyl}ethynyl)(trimethyl)silane: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Potential use in the development of bioactive compounds and drug delivery systems.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
作用机制
The mechanism of action of ({4-[(4-Ethynylphenyl)ethynyl]phenyl}ethynyl)(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of reactive ethynyl groups. These groups can undergo addition reactions, forming new bonds with other molecules. The trimethylsilyl group can also be selectively removed or replaced, allowing for further functionalization of the compound.
相似化合物的比较
Similar Compounds
Ethynyltrimethylsilane: A simpler compound with a single ethynyl group and a trimethylsilyl group.
Bis(trimethylsilyl)acetylene: Contains two trimethylsilyl groups attached to an acetylene moiety.
Phenylacetylene: Contains a phenyl group attached to an acetylene moiety.
Uniqueness
({4-[(4-Ethynylphenyl)ethynyl]phenyl}ethynyl)(trimethyl)silane: is unique due to the presence of multiple ethynyl groups attached to a phenyl ring, which provides multiple reactive sites for chemical reactions. This structural feature makes it a versatile building block for the synthesis of complex organic molecules and materials.
属性
CAS 编号 |
189118-73-8 |
|---|---|
分子式 |
C21H18Si |
分子量 |
298.5 g/mol |
IUPAC 名称 |
2-[4-[2-(4-ethynylphenyl)ethynyl]phenyl]ethynyl-trimethylsilane |
InChI |
InChI=1S/C21H18Si/c1-5-18-6-8-19(9-7-18)10-11-20-12-14-21(15-13-20)16-17-22(2,3)4/h1,6-9,12-15H,2-4H3 |
InChI 键 |
MLISLPQCZANTDE-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


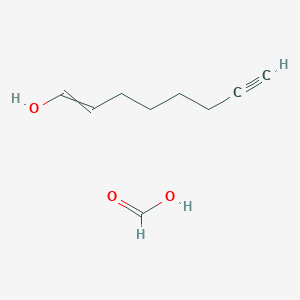
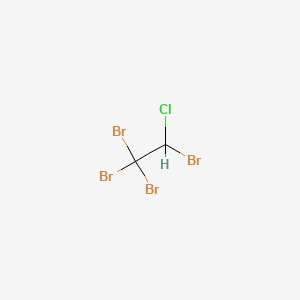
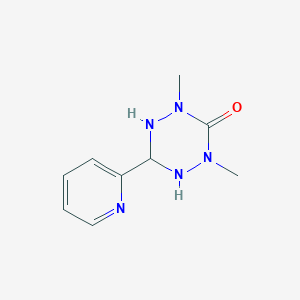
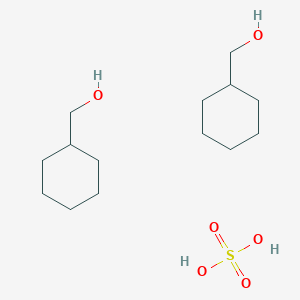
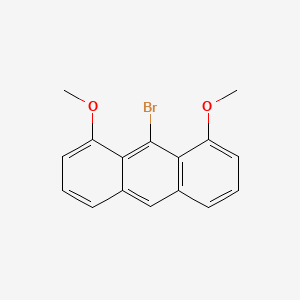
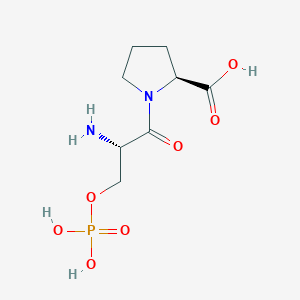
![N~1~,N~4~-Bis{[4-(aminomethyl)phenyl]methyl}benzene-1,4-dicarboxamide](/img/structure/B14248702.png)


![3-{4-[4-(Acryloyloxy)butoxy]phenyl}prop-2-enoic acid](/img/structure/B14248726.png)
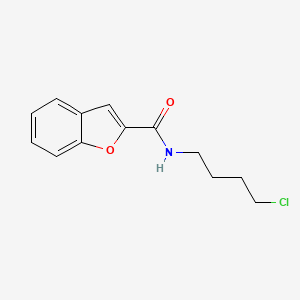
![Diethyl [1-(4-methylphenyl)hept-1-en-1-yl]phosphonate](/img/structure/B14248735.png)
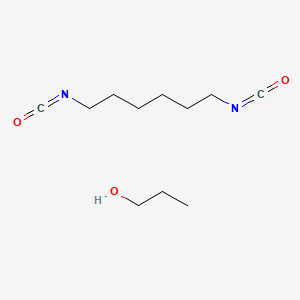
![[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfooxy-2,5-bis(sulfooxymethyl)oxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-sulfooxyoxan-4-yl] hydrogen sulfate](/img/structure/B14248740.png)
